L-Alaninol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
L-Alaninol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 2749-11-3
Synonyms: (S)-2-Amino-1-propanol, L-Ala-ol
Core Properties of L-Alaninol
L-Alaninol is a chiral amino alcohol that serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its chirality and bifunctional nature make it a valuable starting material for the synthesis of enantiomerically pure compounds.[2]
Physical and Chemical Properties
The key physical and chemical properties of L-Alaninol are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₃H₉NO | [1][2] |
| Molecular Weight | 75.11 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Density | 0.965 g/mL at 25 °C | [1][2] |
| Melting Point | -2 °C | [5][6] |
| Boiling Point | 72-73 °C at 11 mmHg | [1][2][4] |
| Refractive Index (n20/D) | 1.4498 | [1] |
| Optical Rotation ([α]D/25) | +17.5 ± 0.5º (Neat) | [1] |
| Flash Point | 62-63 °C | [6][7] |
| Solubility | Soluble in water and ethanol | [4] |
Spectroscopic Data
While detailed spectra are best sourced from dedicated databases, typical analytical techniques for L-Alaninol include ¹H NMR, ¹³C NMR, and IR spectroscopy. High-performance liquid chromatography (HPLC) is often employed for purity assessment, utilizing a chiral column to confirm enantiomeric excess.[6][8]
Experimental Protocols
Synthesis of L-Alaninol via Reduction of L-Alanine Ester
A common and efficient method for the synthesis of L-Alaninol is the reduction of an L-alanine ester hydrochloride using sodium borohydride.[8][9]
Materials:
-
L-alanine ethyl ester hydrochloride
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Water
-
Acetone
-
Ethyl acetate
-
Diatomaceous earth (optional)
Procedure:
-
Prepare a solution of sodium borohydride by dissolving it in cold water.
-
In a separate flask, dissolve L-alanine ethyl ester hydrochloride in ethanol.
-
Slowly add the L-alanine ester solution to the sodium borohydride solution dropwise at a controlled temperature (e.g., 20 °C) over several hours.[9]
-
After the addition is complete, allow the reaction to stir at room temperature to ensure completion.[9]
-
Quench the excess sodium borohydride by the careful addition of acetone.
-
Add ethyl acetate to the reaction mixture to precipitate inorganic salts.
-
Filter the mixture, possibly with the aid of diatomaceous earth, to remove the precipitated inorganic solids.[9]
-
Separate the organic layer from the filtrate. The aqueous layer can be further extracted with ethyl acetate to maximize yield.
-
Combine the organic layers and remove the solvent under reduced pressure.
-
The crude L-Alaninol can be purified by vacuum distillation to yield a colorless liquid.[9]
Caption: Workflow for the synthesis of L-Alaninol.
Synthesis of Chiral Oxazolines
L-Alaninol is a key precursor in the synthesis of chiral oxazoline ligands, which are important in asymmetric catalysis.[2]
Materials:
-
L-Alaninol
-
A nitrile (e.g., benzonitrile)
-
A Lewis acid catalyst (e.g., ZnCl₂)
-
A high-boiling point solvent (e.g., chlorobenzene)
Procedure:
-
To a solution of the nitrile in the solvent, add L-Alaninol and the Lewis acid catalyst.
-
Heat the reaction mixture to reflux under an inert atmosphere for several hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.
-
Extract the product into an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting oxazoline, typically by chromatography.
Applications in Drug Development
Chiral Auxiliary in Asymmetric Synthesis
L-Alaninol can be used as a chiral auxiliary to control the stereochemical outcome of a chemical reaction. The auxiliary is temporarily incorporated into the substrate, directs the stereoselective formation of a new stereocenter, and is subsequently removed.
Caption: Logical workflow of using L-Alaninol as a chiral auxiliary.
Pharmaceutical Intermediate
L-Alaninol is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). For instance, it is used in the preparation of Cabotegravir, an HIV-1 integrase inhibitor, and Encorafenib, a kinase inhibitor for treating melanoma.[4]
Antiproliferative Agent
Research has shown that L-Alaninol exhibits antiproliferative effects, particularly against B16 melanoma cells.[4] While the precise signaling pathway is a subject of ongoing research, it is understood that L-Alaninol can induce apoptosis in cancer cells. This may involve the modulation of key cellular processes that lead to programmed cell death.
Caption: L-Alaninol's role in inducing apoptosis in cancer cells.
Safety and Handling
L-Alaninol is classified as a corrosive substance that can cause severe skin burns and eye damage.[8] It is essential to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10] Work should be conducted in a well-ventilated area or a fume hood.[10] Store in a cool, dry place away from incompatible materials.[8][10]
Conclusion
L-Alaninol is a fundamentally important chiral building block with significant applications in the pharmaceutical and fine chemical industries. Its utility as a chiral auxiliary and a precursor to complex molecules underscores its value in modern organic synthesis. Ongoing research into its biological activities, such as its antiproliferative properties, may open new avenues for its application in drug discovery and development.
References
- 1. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]
- 5. L-Alaninol | TargetMol [targetmol.com]
- 6. CN105510497A - Quantitative detection method of L-alanyl-L-alanine - Google Patents [patents.google.com]
- 7. L-Alaninol | 2749-11-3 | FA47601 | Biosynth [biosynth.com]
- 8. L-Alaninol | 2749-11-3 | Benchchem [benchchem.com]
- 9. L-Alaninol synthesis - chemicalbook [chemicalbook.com]
- 10. fmiblog.com [fmiblog.com]
